Crotaleschenine

Description

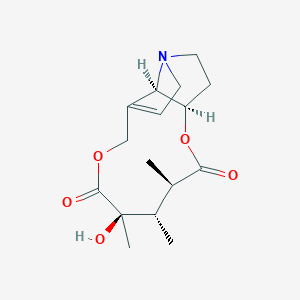

Structure

3D Structure

Properties

IUPAC Name |

(1R,4R,5S,6R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-9-10(2)16(3,20)15(19)21-8-11-4-6-17-7-5-12(13(11)17)22-14(9)18/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNKYNYIKKVVQB-RCJVZNENSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Isolation of Crotaleschenine

Natural Occurrence and Botanical Sources

Pyrrolizidine (B1209537) alkaloids, including crotaleschenine, are secondary metabolites produced by a diverse range of plant species. The genus Crotalaria, commonly known as rattlepods or rattleboxes, is particularly rich in these compounds, with numerous species exhibiting varying alkaloid profiles.

Isolation from Crotalaria leschenaultii DC.

Crotaleschenine has been identified and isolated from Crotalaria leschenaultii DC. researchgate.netresearchgate.netinchem.org. This specific species serves as a key botanical source for the compound. Research has indicated that an alkaloid previously identified as crispatine (B1677018) from C. leschenaultii was subsequently re-investigated and named crotaleschenine researchgate.netresearchgate.net. The chemical structure of crotaleschenine has been elucidated as (7β,8α-H,12α,13α,14α)-12β-hydroxy-1,2-didehydrocrotalane-11,15-dione researchgate.net. Its molecular formula is C₁₆H₂₃NO₅, with a molecular weight of approximately 309.36 g/mol chemfaces.comuni-bonn.de.

Presence in Crotalaria pallida

The presence of crotaleschenine has also been confirmed in Crotalaria pallida Ait. ijpsat.orgresearchgate.netnih.gov. Studies analyzing the pyrrolizidine alkaloid content of C. pallida seeds and flowers have reported crotaleschenine as one of the predominantly found alkaloids ijpsat.orgresearchgate.netnih.gov. Other alkaloids, such as monocrotaline (B1676716), integerrimine (B1671999), and usaramine, are also commonly detected in this species ijpsat.orgresearchgate.netnih.gov.

Context within Pyrrolizidine Alkaloid Distribution in Crotalaria Species

The Crotalaria genus is a significant contributor to the diversity of pyrrolizidine alkaloids found in nature inchem.orgmsdvetmanual.commdpi.comresearchgate.netresearchgate.net. Research into the distribution of PAs across various Crotalaria species, including C. pallida, C. maypurensis, C. retusa, C. spectabilis, C. incana, and C. nitens, has revealed that cyclic retronecine-type diesters, such as crotaleschenine, are frequently predominant researchgate.netnih.govresearchgate.net. These alkaloids are often concentrated in the seeds and flowers of the plants, with lower amounts typically found in roots and leaves researchgate.netnih.govresearchgate.net. The study of PA profiles within the Crotalaria genus is valuable for chemotaxonomic purposes, helping to understand evolutionary relationships and plant defense mechanisms researchgate.net.

Table 1: Reported Occurrence of Crotaleschenine in Crotalaria Species

| Plant Species | Reported Presence of Crotaleschenine | References |

| Crotalaria leschenaultii DC. | Confirmed isolation | researchgate.netresearchgate.netinchem.org |

| Crotalaria pallida Ait. | Detected in seeds and flowers | ijpsat.orgresearchgate.netnih.gov |

Extraction Methodologies from Plant Matrixes

The extraction of crotaleschenine from plant material typically involves methods designed to isolate alkaloids from complex biological matrices. Solvent-based extraction is a common approach, utilizing solvents that can effectively dissolve the target compounds.

Solvent-Based Extraction Approaches

Solvent extraction relies on the principle of differential solubility, where compounds of interest are selectively dissolved from a solid plant matrix into a liquid solvent mdpi.comcleanplanetchemical.comorganomation.com. Various organic solvents are commonly employed for the extraction of alkaloids from plant materials, including those found in Crotalaria species. Solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), acetone, and methanol (B129727) are frequently used due to their ability to extract a broad range of alkaloids chemfaces.comorganomation.comcoleparmer.com.

The general process involves maceration or percolation of the plant material with the chosen solvent. The solvent penetrates the plant cells, dissolving the alkaloids. Following extraction, the solvent is separated from the solid residue, often through filtration or centrifugation. The resulting solvent extract, containing the dissolved alkaloids, can then be concentrated, typically by evaporation of the solvent, to yield a crude extract. Further purification steps, such as chromatography, are usually required to isolate specific compounds like crotaleschenine from the complex mixture of extracted phytochemicals mdpi.comcoleparmer.com.

Table 2: Common Solvents Used in Plant Alkaloid Extraction

| Solvent | Typical Application in Plant Extraction | References |

| Chloroform | Alkaloid extraction | chemfaces.com |

| Dichloromethane | Alkaloid extraction | chemfaces.com |

| Ethyl Acetate | Alkaloid extraction | chemfaces.com |

| Acetone | Alkaloid extraction | chemfaces.com |

| Methanol | General phytochemical extraction | chemfaces.comorganomation.comcoleparmer.com |

| Ethanol | General phytochemical extraction | coleparmer.com |

| Dimethyl Sulfoxide (DMSO) | General phytochemical extraction | chemfaces.com |

Structural Elucidation and Stereochemical Determination of Crotaleschenine

Initial Identification and Re-investigation

Re-evaluation as an Isomer of Crispatine (B1677018)

Initially, an alkaloid isolated from Crotalaria leschenaultii was identified as crispatine. publish.csiro.au However, subsequent and more detailed studies revealed that this compound was, in fact, an isomer of crispatine and was consequently named crotaleschenine. publish.csiro.aucore.ac.uk This re-evaluation was prompted by discrepancies in the 13C NMR data between the sample from C. leschenaultii and an authentic sample of crispatine from Crotalaria crispata. publish.csiro.au

The definitive structural and stereochemical elucidation of crotaleschenine was achieved through a combination of spectroscopic methods and X-ray crystallography. publish.csiro.aucore.ac.uk The analysis established crotaleschenine as (7β,8α-H,12α,13α,14α)-12β-hydroxy-1,2-didehydrocrotalane-11,15-dione. publish.csiro.aupublish.csiro.au This work also clarified the stereochemistry of retusine, as its esterifying acid was found to be identical to that of crotaleschenine. publish.csiro.auresearchgate.net

Spectroscopic Characterization Techniques

A variety of modern spectroscopic techniques were instrumental in the detailed structural analysis of crotaleschenine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was a key tool in the structural elucidation of crotaleschenine. core.ac.uk Both proton (¹H) and carbon-13 (¹³C) NMR spectra provided crucial information about the molecular framework. The ¹H NMR spectrum of crotaleschenine showed signals characteristic of a macrocyclic diester of retronecine (B1221780), including two CH₃CH groups and a singlet methyl group. publish.csiro.au

Carbon-13 NMR spectroscopy was particularly important in distinguishing crotaleschenine from its isomer, crispatine. publish.csiro.au The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom, providing a unique fingerprint of the molecule's structure. wikipedia.org Differences in the ¹³C chemical shifts originally led to the re-investigation of the alkaloid from C. leschenaultii. publish.csiro.au

Table 1: Selected ¹³C NMR Chemical Shift Data for Crotaleschenine Data interpretation based on general principles of ¹³C NMR spectroscopy.

| Carbon Atom | Chemical Shift (ppm) | Environment |

|---|---|---|

| C1 | Not explicitly detailed in search results | Part of the pyrrolizidine (B1209537) nucleus |

| C2 | Not explicitly detailed in search results | Part of the pyrrolizidine nucleus |

| C3 | Not explicitly detailed in search results | Part of the pyrrolizidine nucleus |

| C5 | Not explicitly detailed in search results | Part of the pyrrolizidine nucleus |

| C6 | Not explicitly detailed in search results | Part of the pyrrolizidine nucleus |

| C7 | Not explicitly detailed in search results | Part of the pyrrolizidine nucleus |

| C8 | Not explicitly detailed in search results | Part of the pyrrolizidine nucleus |

| C9 | Not explicitly detailed in search results | Part of the pyrrolizidine nucleus |

| C11 | Not explicitly detailed in search results | Carbonyl carbon in the macrocyclic ring |

| C12 | Not explicitly detailed in search results | Carbon bearing a hydroxyl group |

| C13 | Not explicitly detailed in search results | Part of the macrocyclic ring |

| C14 | Not explicitly detailed in search results | Part of the macrocyclic ring |

| C15 | Not explicitly detailed in search results | Carbonyl carbon in the macrocyclic ring |

| C16 (CH₃) | Not explicitly detailed in search results | Methyl group |

| C17 (CH₃) | Not explicitly detailed in search results | Methyl group |

Mass Spectrometry (MS)

Mass spectrometry (MS) was another critical analytical method used to determine the structure of crotaleschenine. core.ac.uk It provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the deduction of fragmentation patterns that reveal structural features. nih.gov

Fast Atom Bombardment (FAB) mass spectrometry was specifically employed in the analysis of crotaleschenine. core.ac.uk FAB is a soft ionization technique that is well-suited for non-volatile and thermally unstable compounds like pyrrolizidine alkaloids. wikipedia.orgcreative-proteomics.com In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, like argon or xenon. wikipedia.orglibretexts.org This process causes the sample molecules to be sputtered into the gas phase and ionized, typically forming protonated molecules [M+H]⁺. wikipedia.org

A key fragmentation observed in the mass spectrum of crotaleschenine was the loss of a specific fragment that indicated the presence of a hydroxyl group on carbon C12 of the macrocyclic ring, a feature that distinguishes it from crispatine where the hydroxyl group is at C13. publish.csiro.au This characteristic cleavage of the C(12)-C(13) and C(9)-O(10) bonds is a known fragmentation pathway for pyrrolizidine alkaloids with this particular structural feature. publish.csiro.au

X-ray Crystallography for Stereochemical Assignment

To unambiguously establish the stereochemistry of crotaleschenine, single-crystal X-ray crystallography was employed. publish.csiro.aupublish.csiro.au This powerful analytical technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions and their spatial relationships. wikipedia.org The X-ray crystal structure analysis definitively confirmed the molecular structure and established the absolute configuration of the asymmetric centers in the esterifying acid moiety as 12R, 13S, and 14R. publish.csiro.au This technique was pivotal in correcting the initial misidentification and providing a definitive structural model. publish.csiro.au

Molecular Conformation Studies

The X-ray diffraction analysis not only defined the stereochemistry but also provided critical insights into the molecule's preferred three-dimensional shape, or conformation, in the solid state.

Analysis of Independent Molecules within the Unit Cell

A notable finding from the crystallographic study was the presence of two independent molecules, designated A and B, within the asymmetric unit of the crystal lattice. publish.csiro.au This means that the crystal structure is built from two distinct, non-identical conformations of the crotaleschenine molecule. While these two conformers are very similar, they exhibit subtle differences in their bond angles and torsion angles. For instance, the torsion angles corresponding to the CH-CH coupling were found to be -76° and -72° in the two conformers. publish.csiro.au

Conformational Comparisons with Related Macrocyclic Diester Alkaloids

The conformation of crotaleschenine has been compared to other related 11-membered macrocyclic diester pyrrolizidine alkaloids. The elucidation of crotaleschenine's structure had direct implications for the stereochemistry of retusine, another alkaloid. publish.csiro.au It was determined that the esterifying acid in crotaleschenine is identical to that in retusine. publish.csiro.aupublish.csiro.au This finding allowed for the definitive assignment of retusine's structure as (1a,7β,8α-H, 12α, 13α, 14α)-12β-hydroxycrotalane-11,15-dione. publish.csiro.au The structural work on crotaleschenine thereby resolved ambiguities in the structures of related natural products.

Elucidation of Esterifying Acid Moiety Identity

Pyrrolizidine alkaloids are esters, which are compounds formed from an alcohol and a carboxylic acid. uni-bonn.dechemguide.co.uk They consist of a necine base (the alcohol part) and one or more necic acids (the acid part) that esterify the alcohol groups. uni-bonn.de In the case of crotaleschenine, a key part of the structural elucidation was identifying the specific necic acid that forms the macrocyclic ring.

Through the comprehensive analysis, particularly the X-ray crystallography data, it was conclusively shown that the esterifying acid of crotaleschenine is identical to the acid moiety found in the alkaloid retusine. publish.csiro.aupublish.csiro.au This established crotaleschenine as (7β,8α-H,12α,13α,14α)-12β-hydroxy-1,2-didehydrocrotalane-11,15-dione. publish.csiro.au

Table of Compounds Mentioned

| Compound Name | Classification |

|---|---|

| Crotaleschenine | Pyrrolizidine Alkaloid |

| Crispatine | Pyrrolizidine Alkaloid |

Biosynthesis and Metabolic Pathways of Crotaleschenine

General Pyrrolizidine (B1209537) Alkaloid Biosynthesis Pathways

The biosynthesis of pyrrolizidine alkaloids is a complex process that begins with common amino acid precursors and proceeds through a series of enzymatic reactions to form the characteristic bicyclic necine base, which is subsequently esterified with a necic acid. An estimated 6,000 plant species, representing about 3% of all flowering plants, are known to produce these secondary metabolites. While hundreds of different PAs have been identified, they share a common initial biosynthetic route for their core necine structure.

The foundational precursors for the necine base are the polyamines putrescine and spermidine, which themselves are derived from the amino acid arginine. The first committed step in the biosynthesis of all PAs is the formation of homospermidine. This reaction is considered the gateway to the entire class of pyrrolizidine alkaloids.

The formation of the necine base is a conserved pathway among PA-producing plants. For monocrotaline-type alkaloids like Crotaleschenine, the specific necine base is retronecine (B1221780).

The biosynthesis of the retronecine core begins with the conversion of two molecules of putrescine into the symmetrical polyamine, homospermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS). Following the formation of homospermidine, a series of oxidation and cyclization reactions occur. It is proposed that homospermidine is oxidized by a copper-dependent diamine oxidase to 4,4´-iminodibutanal. This intermediate then spontaneously cyclizes to form the initial pyrrolizidine ring structure.

Subsequent enzymatic steps, including reduction, desaturation, and hydroxylation, convert this initial ring into the specific necine base, retronecine. Feeding experiments using radiolabeled precursors in Crotalaria spectabilis, a plant known to produce the related alkaloid monocrotaline (B1676716), have confirmed that the amino acid ornithine is an efficient precursor for the retronecine base.

Investigation of Biosynthetic Enzymes and Genetic Regulation

Significant research has focused on the enzymes and regulatory networks that control PA biosynthesis. The first and most well-characterized enzyme specific to this pathway is homospermidine synthase (HSS).

HSS is a key enzyme as it catalyzes the first committed step, controlling the flow of precursors into the PA pathway. Phylogenetic studies have revealed that HSS has evolved multiple times in different plant lineages through the duplication of a gene encoding deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism. This evolutionary recruitment of a primary metabolism gene for a role in secondary metabolism is a notable finding.

In the genus Crotalaria, which produces Crotaleschenine and other monocrotaline-type PAs, the regulation of PA biosynthesis has a unique connection to symbiotic processes. Research has shown that the biosynthesis of these alkaloids is dependent on the formation of root nodules following infection by rhizobial bacteria. The expression of the HSS gene is detectable exclusively in the nodules, indicating that PA biosynthesis is localized to this specific organ. This suggests that the plant, not the symbiotic bacteria, is responsible for producing the alkaloids, and that the initiation of the pathway is closely linked to the physiological reprogramming that occurs during nodulation. This unique regulatory mechanism highlights how a plant's symbiotic interactions can directly influence its chemical defense profile.

Strategies for Enhancing Secondary Metabolite Production

The production of valuable secondary metabolites like Crotaleschenine in plants is often low, leading researchers to explore various methods for enhancing their yield. These strategies generally involve manipulating plant cells, tissues, or whole organisms to increase the biosynthesis and accumulation of the desired compounds.

Several traditional and modern techniques are employed:

Optimization of Culture Conditions: For plants grown in vitro, modifying the culture medium, pH, and environmental factors can significantly impact the production of secondary metabolites.

Elicitation: The application of "elicitors," which are stress-inducing agents such as hormones, microbial extracts, or chitosan, can trigger the plant's defense responses and stimulate the production of secondary metabolites.

Bioreactor Technology: Utilizing large-scale bioreactors for plant cell or hairy root cultures allows for precise control over growth parameters, leading to higher yields of bioactive compounds in a controlled environment.

Metabolic Engineering: This advanced approach involves the genetic modification of plants to alter biosynthetic pathways. For example, CRISPR/Cas9-based mutations to inactivate both alleles of the HSS gene in hairy root cultures resulted in a complete absence of detectable PAs.

Epigenetic modifications, particularly DNA methylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence. This mechanism can control the transcription of genes involved in secondary metabolite biosynthesis.

DNA methylation involves the addition of a methyl group to cytosine bases, which can lead to the silencing of nearby genes. Changes in the methylation patterns within the promoter regions of biosynthetic genes can directly impact their expression levels and, consequently, the synthesis of related secondary metabolites. For instance, a decrease in DNA methylation (hypomethylation) in the promoter of a key biosynthetic enzyme gene can lead to its increased expression and enhanced production of the final compound. Therefore, manipulating the methylation status of the genome, either through chemical treatments or genetic engineering of the enzymes that control methylation, represents a promising strategy for enhancing the production of secondary metabolites like Crotaleschenine.

Synthetic Methodologies for Crotaleschenine and Its Analogues

Approaches to the Total Synthesis of Crotaleschenine (Conceptual or Published)

The total synthesis of Crotaleschenine presents a significant challenge due to its intricate polycyclic structure, featuring multiple stereocenters and functional groups. While specific published total syntheses of Crotaleschenine are not extensively detailed in the provided search results, the general strategies for synthesizing pyrrolizidine (B1209537) alkaloids often involve convergent or linear approaches. These methods typically focus on constructing the core pyrrolizidine ring system and then elaborating the necine base and the esterifying necic acid components.

Key challenges in such syntheses often include:

Stereochemical Control: Precisely controlling the stereochemistry at multiple chiral centers is paramount.

Ring Construction: Efficiently forming the bicyclic pyrrolizidine skeleton.

Functional Group Manipulation: Introducing and protecting various functional groups (e.g., hydroxyls, ester linkages) throughout the synthesis.

Conceptual approaches might involve building the necine base first, followed by esterification with the appropriate necic acid. Alternatively, a convergent strategy could involve synthesizing key fragments of the molecule separately and then coupling them in later stages. The complexity of natural products like Crotaleschenine often necessitates multi-step sequences, with each step requiring careful optimization of reaction conditions, reagents, and purification methods to achieve acceptable yields and purity.

Design and Synthesis of Crotaleschenine Derivatives and Analogues

The synthesis of Crotaleschenine derivatives and analogues is driven by the exploration of structure-activity relationships (SAR) and the development of compounds with potentially improved or modified properties. These efforts typically involve modifying existing functional groups or altering the carbon skeleton of the natural product.

Chemical Modification Strategies

Esterification/Hydrolysis: Modifying or cleaving the ester linkages present in the molecule. For instance, hydroxyl groups on the necine base or the necic acid can be esterified with different acids, or existing ester groups can be hydrolyzed to reveal free hydroxyls.

Oxidation/Reduction: Altering the oxidation state of functional groups, such as converting alcohols to ketones or aldehydes, or reducing carbonyls to alcohols.

Alkylation/Acylation: Introducing alkyl or acyl groups onto heteroatoms like nitrogen or oxygen.

Functional Group Interconversion: Transforming one functional group into another, for example, converting an alcohol to a halide or an amine to an amide.

These modifications are crucial for probing the SAR of pyrrolizidine alkaloids, although the specific biological context of these modifications is outside the scope of this article. The synthetic methodologies employed must be selective to avoid unwanted side reactions on other sensitive parts of the complex molecule.

Preparation of Acetylated Crotaleschenine Derivatives

Acetylation, a specific form of acylation, is a common method used to modify hydroxyl groups in organic molecules. The preparation of acetylated Crotaleschenine derivatives typically involves reacting Crotaleschenine with acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. These reactions are often carried out in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which acts as a catalyst and acid scavenger.

The reaction converts the hydroxyl groups (-OH) into acetate (B1210297) esters (-OCOCH₃). This modification can alter the polarity, solubility, and reactivity of the molecule. For example, acetylation can increase the lipophilicity of the compound.

Representative Acetylation Protocol:

A general procedure for the acetylation of hydroxyl groups in pyrrolizidine alkaloids involves dissolving the alkaloid in an anhydrous solvent (e.g., pyridine, dichloromethane) and treating it with acetic anhydride, often with catalytic amounts of DMAP. The reaction mixture is typically stirred at room temperature or with gentle heating. After completion, the product is usually isolated by extraction and purified using chromatographic techniques.

Table 1: General Acetylation Reaction Conditions

| Reagent | Solvent | Catalyst/Base | Typical Temperature | Work-up Procedure |

| Acetic Anhydride | Pyridine | DMAP (cat.) | Room Temperature | Aqueous quench, extraction, chromatography |

| Acetic Anhydride | Dichloromethane | Triethylamine | 0°C to RT | Aqueous wash, drying, evaporation, chromatography |

| Acetyl Chloride | Tetrahydrofuran | Pyridine | 0°C | Filtration, evaporation, chromatography |

Note: Specific conditions may vary depending on the substrate and desired outcome.

The synthesis of such derivatives allows for detailed investigation into the chemical properties and potential applications of Crotaleschenine and its structural relatives.

Compound List:

Crotaleschenine

Pyrrolizidine alkaloids

Spectabiline

Dicrotaline

Usaramine

Nilgirine

Acetyl integerrimine

O-acetylmonocrotaline

O7-acetylintermedine

O7-acetyl-lycopsamine

Echinatine

Lasiocarpine

Supinine

Heliotridine

Structure Activity Relationship Sar Studies of Crotaleschenine

Theoretical Frameworks of Structure-Activity Relationships

The theoretical underpinnings of SAR are based on the premise that biological activity is a direct consequence of a molecule's physicochemical properties and its spatial arrangement ontosight.aiwikipedia.org. Key aspects include:

Chemical Modifications: Altering functional groups, substituents, or the molecular scaffold of a lead compound to modulate its biological effects ontosight.aioncodesign-services.comwikipedia.org. This iterative process allows researchers to identify structural features essential for activity and those that might contribute to unwanted side effects.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups necessary for a molecule to elicit a specific biological response ontosight.ai. This concept helps in designing new molecules that can effectively interact with a target.

Quantitative Structure-Activity Relationship (QSAR): This approach employs statistical models to establish a mathematical correlation between quantifiable structural or physicochemical descriptors of molecules and their observed biological activity wikipedia.orgslideshare.netwikipedia.orgsemanticscholar.orgudemy.com. QSAR models serve as predictive tools, enabling the estimation of activity for novel compounds without the need for extensive synthesis and testing slideshare.netwikipedia.org. The general form of a QSAR model is often expressed as: Activity = f(physicochemical properties and/or structural properties) wikipedia.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are powerful computational tools that translate structural information into numerical descriptors, which are then correlated with biological activity using statistical techniques wikipedia.orgsemanticscholar.orgigi-global.com. These models are invaluable in drug discovery for several reasons: they can predict the biological activity of new chemical entities, guide the synthesis of more potent and selective compounds, and provide insights into the molecular mechanisms of action slideshare.netwikipedia.orgudemy.com. The development of robust QSAR models relies heavily on the quality of input data, the selection of appropriate molecular descriptors, and rigorous validation processes, including internal and external validation and defining an applicability domain semanticscholar.orgigi-global.com.

While 2D-QSAR models utilize molecular descriptors derived from 2D representations of molecules, 3D-QSAR methods incorporate the three-dimensional conformation of molecules, recognizing that biological interactions are inherently three-dimensional ontosight.ainih.gov. This approach is particularly useful for understanding how the shape and electronic properties of a molecule in its active conformation influence its binding to a biological target.

CoMFA is a widely used 3D-QSAR technique that analyzes the steric and electrostatic fields surrounding molecules nih.govnih.govresearchgate.net. In CoMFA, a series of structurally related molecules are aligned based on their common pharmacophore or similarity, and then grid-based fields (e.g., van der Waals, electrostatic) are calculated at points in space around each molecule nih.govnih.gov. These field values serve as descriptors, and statistical methods like partial least squares (PLS) are used to build models that correlate these fields with biological activity nih.govnih.govresearchgate.net. The resulting contour maps visually represent regions in space that are favorable or unfavorable for activity, providing critical insights for molecular design nih.govnih.gov.

CoMSIA is an extension of CoMFA that incorporates additional molecular fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, in addition to steric and electrostatic fields nih.govnih.govresearchgate.net. By including a broader range of interaction types, CoMSIA can provide a more comprehensive understanding of the SAR and often leads to more predictive models nih.govnih.govresearchgate.net. Similar to CoMFA, CoMSIA models are built using statistical techniques, and their results are visualized through contour maps that highlight the influence of different physicochemical properties on biological activity nih.govnih.gov.

Three-Dimensional QSAR (3D-QSAR) Applications

Computational Approaches in SAR Analysis

Computational methods play a pivotal role in modern SAR studies, complementing experimental approaches and accelerating the drug discovery process oncodesign-services.comslideshare.netnih.govmdpi.comnih.govmdpi.com. These techniques allow researchers to explore molecular interactions, predict binding affinities, and virtually screen large compound libraries oncodesign-services.comslideshare.netnih.govmdpi.comnih.govmdpi.comnih.govfrontiersin.org.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein target) to form a stable complex nih.govmdpi.comnih.govmdpi.comnih.govfrontiersin.org. It involves predicting the binding mode and estimating the binding affinity between the ligand and the target nih.govnih.govmdpi.comnih.govfrontiersin.org. By simulating these interactions, molecular docking can help elucidate the mechanism of action, identify key residues involved in binding, and guide the design of new molecules with improved binding affinities and specificities nih.govmdpi.comnih.govmdpi.comnih.govfrontiersin.org. Docking scores, which represent estimated binding energies, are often used to rank potential drug candidates nih.govnih.govmdpi.comnih.govfrontiersin.org.

Compound List:

Crotaleschenine

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. These simulations provide atomic-level insights into the dynamic behavior of biological systems, including conformational changes, interactions with targets, and the mechanisms by which molecules exert their effects metrotechinstitute.orgresearchgate.net. In the context of drug discovery and molecular biology, MD simulations are crucial for understanding how compounds interact with their biological targets, such as proteins, and for predicting binding affinities and stability nih.govnih.gov.

However, specific research findings or detailed data tables detailing the molecular dynamics simulations performed directly on Crotaleschenine, its conformational landscape, or its interactions with specific biological targets were not found in the provided search results. The general application of MD simulations highlights their potential to reveal dynamic molecular mechanisms, which could be applied to Crotaleschenine's study in relation to its biological targets.

Advanced Analytical Methodologies for Crotaleschenine Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental laboratory technique for the separation of mixtures. excedr.com The principle relies on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through the stationary phase. excedr.combnmv.ac.in Compounds within a mixture, such as Crotaleschenine and related alkaloids, are separated based on their distinct affinities for these two phases, leading to different migration rates and, ultimately, their separation. bnmv.ac.inwikipedia.org

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering enhanced resolution, greater sensitivity, and substantially faster analysis times. ijsrtjournal.comphenomenex.com This is achieved by using columns packed with smaller particles (typically under 2 µm) and operating at much higher pressures, which can exceed 1000 bar (15,000 psi). ijsrtjournal.comphenomenex.comeag.com The reduced particle size increases separation efficiency, resulting in sharper and narrower chromatographic peaks. phenomenex.com

UHPLC has been successfully employed in the analysis of pyrrolizidine (B1209537) alkaloids, including Crotaleschenine. nih.gov In studies of Crotalaria species, UHPLC coupled with mass spectrometry has been a key method for extracting and analyzing these alkaloids. nih.govresearcher.life This powerful combination allows for the effective separation and subsequent identification of dozens of pyrrolizidine alkaloids from complex plant extracts. nih.gov The high resolution provided by UHPLC is critical for separating structurally similar alkaloids that may co-elute in less efficient systems. nih.gov

Table 1: Application of UHPLC in Pyrrolizidine Alkaloid Analysis

| Technique | Sample Matrix | Key Findings | Reference |

|---|---|---|---|

| UHPLC-Orbitrap MS | Roots, leaves, flowers, and seeds of various Crotalaria species | Successfully separated and detected 45 pyrrolizidine alkaloids, with Crotaleschenine being one of the predominantly present compounds. | nih.gov |

| UHPLC-MS/MS | Herbal medicines | A sensitive and efficient method for detecting pyrrolizidine alkaloids in a wide array of herbal products. | researchgate.net |

| UHPLC | General | Offers higher resolution, faster run times, and increased sensitivity compared to standard HPLC, making it ideal for complex mixtures. | au.dk |

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique used for analyzing volatile and semi-volatile compounds. sigmaaldrich.com In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a heated column containing the stationary phase. phenomenex.comlibretexts.org Separation occurs as different compounds interact with the stationary phase to varying degrees, causing them to exit the column at different times (retention times). shimadzu.com

GC, particularly when coupled with mass spectrometry (GC-MS), has been a popular and effective method for the determination of pyrrolizidine alkaloids. researchgate.net The technique is well-suited for these compounds, and commercial mass spectral libraries can be used for identification purposes. researchgate.net Analysis of extracts from Crotalaria seeds using GC-MS has been instrumental in identifying various pyrrolizidine alkaloids, which serve as important chemotaxonomic markers. researchgate.net The characteristic mass spectra of diester pyrrolizidine alkaloids often show a base peak at m/z 220 and other specific ion series (e.g., m/z 136, 120, 93), aiding in their identification. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgthermofisher.com It operates by pumping a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase) under high pressure. wikipedia.orgchemguide.co.uk This allows for better separation than traditional column chromatography. chemguide.co.uk

HPLC has been widely applied to the analysis of pyrrolizidine alkaloids from various sources. inchem.orgmdpi.com Both normal-phase and reversed-phase HPLC can be used, depending on the polarity of the alkaloids and the chosen stationary and mobile phases. wikipedia.orgchemguide.co.uk The technique is crucial for quantifying the concentration of specific alkaloids in plant extracts and other materials. researchgate.netmdpi.com In several studies, HPLC methods have been developed and validated for the determination of numerous bioactive compounds, including alkaloids, in complex samples like coffee and plant-based foods. mdpi.comresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. libretexts.orgsigmaaldrich.com It involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel (the stationary phase). wikipedia.org The plate is then placed in a sealed chamber with a solvent (the mobile phase), which moves up the plate by capillary action. khanacademy.org Components of the sample separate based on their differing affinities for the stationary and mobile phases, appearing as distinct spots at different heights on the plate. umass.edu

TLC is frequently used for the initial screening and separation of pyrrolizidine alkaloids. inchem.org It allows for the rapid monitoring of reaction progress or the assessment of the number of components in a mixture. wikipedia.orgumass.edu Although it lacks the quantitative precision of HPLC or GC, its simplicity makes it an invaluable tool for preliminary analysis and for guiding the selection of more advanced separation techniques. mdpi.com The separated, often colorless, spots can be visualized under UV light or by staining with a reagent like iodine vapor. wikipedia.org

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org When coupled with a chromatographic separation method like UHPLC or GC, it provides highly specific and sensitive detection, enabling the unambiguous identification of compounds. researchgate.net The process involves ionizing the separated compounds as they exit the chromatographic column, separating the resulting ions based on their m/z, and detecting them. libretexts.org The fragmentation pattern of a molecule in the mass spectrometer provides a structural "fingerprint" that is often unique, allowing for confident identification. researchgate.net

Orbitrap Mass Spectrometry

Orbitrap mass spectrometry is a type of high-resolution accurate-mass (HRAM) analysis. filab.frthermofisher.com It utilizes an Orbitrap mass analyzer, which traps ions in an orbital motion around a central electrode. filab.fr The frequency of the ions' axial oscillation is directly related to their mass-to-charge ratio, which allows for extremely precise mass measurements, often with sub-ppm (parts-per-million) accuracy. thermofisher.com

This technology has proven to be exceptionally effective for the analysis of Crotaleschenine and other pyrrolizidine alkaloids. nih.gov In a study analyzing various Crotalaria species, UHPLC coupled with Orbitrap mass spectrometry was used to identify 45 different pyrrolizidine alkaloids. nih.govresearchgate.net The identification of Crotaleschenine was based on its accurate mass measurement and the analysis of its specific fragmentation pattern. nih.gov The high resolution of the Orbitrap analyzer is critical for distinguishing between compounds with very similar molecular weights, a common challenge in the analysis of natural products. thermofisher.com

Table 2: High-Resolution Mass Spectrometry Data for Pyrrolizidine Alkaloid Identification

| Technique | Key Capability | Application to Crotaleschenine | Reference |

|---|---|---|---|

| Orbitrap Mass Spectrometry | High-resolution accurate-mass (HRAM) measurements; Fragmentation pattern analysis. | Enables confident identification of Crotaleschenine and differentiation from other structurally similar alkaloids based on precise mass and fragmentation. | nih.govfilab.fr |

| Quadrupole-Orbitrap MS | Combines ion filtering with HRAM detection for enhanced selectivity and sensitivity. | Provides high-quality data for both targeted and untargeted screening of pyrrolizidine alkaloids in complex matrices. | thermofisher.comthermofisher.com |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of Crotaleschenine, offering the ability to determine the mass-to-charge ratio (m/z) of ions with high precision. bioanalysis-zone.comlabmanager.com This capability allows for the measurement of 'exact masses,' which can be calculated to several decimal places. bioanalysis-zone.com The primary advantage of HRMS in Crotaleschenine analysis is its ability to distinguish between molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.comuni-rostock.de For instance, while conventional mass spectrometry might not differentiate between Crotaleschenine and another compound with the same integer mass, HRMS provides the mass accuracy required for confident identification based on the unique exact mass derived from its chemical formula (C₁₆H₂₃NO₅). bioanalysis-zone.comuni-rostock.de

The operational principle of HRMS involves ionization of the sample, followed by acceleration, deflection, and detection of the ions. bioanalysis-zone.com Advanced mass analyzers, such as Orbitraps and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, are commonly employed to achieve the high resolution required for these measurements. labmanager.comuni-rostock.de In a study analyzing pyrrolizidine alkaloids in Crotalaria species, ultra-high-performance liquid chromatography coupled with Orbitrap mass spectrometry was successfully used for the extraction and analysis of these compounds, including Crotaleschenine. nih.gov The identification was based on accurate mass measurement and fragmentation pattern analysis. nih.gov

Key Advantages of HRMS for Crotaleschenine Analysis:

| Feature | Benefit |

| High Mass Accuracy | Enables the determination of elemental composition from the exact mass, leading to confident identification. labmanager.comuni-rostock.de |

| High Resolution | Allows for the separation of ions with very similar m/z values, reducing isobaric interferences from complex matrix components. uni-rostock.de |

| Enhanced Specificity | Provides a higher degree of certainty in compound identification compared to nominal mass measurements. bioanalysis-zone.com |

It is important to note, however, that while HRMS can differentiate between different chemical formulas, it cannot distinguish between isomers on its own. bioanalysis-zone.com

Fragmentation Pattern Analysis

Fragmentation pattern analysis, typically performed using tandem mass spectrometry (MS/MS), is a critical technique for the structural elucidation of Crotaleschenine. In this process, the molecular ion of Crotaleschenine is isolated and then subjected to fragmentation through techniques like collision-induced dissociation (CID). wikipedia.orgwikipedia.org The resulting fragment ions are then analyzed to provide a "fingerprint" of the molecule's structure. libretexts.org

The identification of Crotaleschenine in various Crotalaria species has been confirmed through the analysis of its fragmentation patterns. nih.gov Studies have established characteristic fragmentation patterns for different classes of pyrrolizidine alkaloids (PAs). researchgate.net For macrocyclic diesters like Crotaleschenine, a characteristic neutral loss of CO (carbon monoxide), resulting in a fragment ion of [M+H]⁺-28, has been observed. researchgate.net Additionally, fragment ions at m/z 120 and 138 are commonly found in the mass spectra of various PAs, albeit with differing relative abundances that can help distinguish between different types. researchgate.net

Common Fragmentation Pathways for Pyrrolizidine Alkaloids:

| Fragment Ion (m/z) | Significance |

| [M+H]⁺-28 | Characteristic neutral loss of CO for macrocyclic diesters. researchgate.net |

| 138 | Common fragment ion for various PA types. researchgate.net |

| 120 | Common fragment ion for various PA types. researchgate.net |

| 94 | Typical for monoester PAs esterified at the C9 position of the necine base. researchgate.net |

By comparing the observed fragmentation pattern of a suspected Crotaleschenine peak with established patterns from reference standards or literature data, analysts can confirm its identity with a high degree of confidence. nih.govresearchgate.net

Direct Analysis in Real Time (DART) Ionization

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. jeol.comwikipedia.org This method is particularly useful for the high-throughput screening of Crotaleschenine on various surfaces. wikipedia.orgnih.gov

The principle of DART ionization involves a heated stream of metastable gas, typically helium or nitrogen, which ionizes atmospheric molecules. jeol.comojp.gov These ionized atmospheric molecules then react with the sample molecules to produce analyte ions, which are subsequently introduced into the mass spectrometer. wikipedia.org DART can generate both positive and negative ions. nih.gov

Key Features of DART-MS:

| Feature | Description |

| Rapid Analysis | Provides real-time results, often in seconds. bruker.com |

| Minimal Sample Preparation | Samples can be analyzed directly in their solid, liquid, or gaseous state. wikipedia.org |

| Versatility | Applicable to a wide range of analytes and sample types, including plant materials. wikipedia.orgnih.gov |

| Soft Ionization | Typically produces easily interpretable mass spectra dominated by molecular ions or protonated/deprotonated molecules. ojp.gov |

DART is an ionization source and must be coupled with a mass spectrometer for detection and analysis. ojp.gov The combination of DART with a high-resolution mass spectrometer like an AccuTOF™ can provide accurate mass spectra in real time. jeol.com This makes it a powerful tool for screening for the presence of Crotaleschenine in various materials without the need for time-consuming extraction procedures. nih.gov

Tandem Quadrupole Mass Spectrometry (TQMS MS)

Tandem Quadrupole Mass Spectrometry (TQMS or TQMS MS), often abbreviated as QqQ, is a type of tandem mass spectrometry that consists of three quadrupoles arranged in series. wikipedia.org This configuration is highly effective for quantitative analysis due to its superior selectivity and sensitivity when operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. shimadzu.comshimadzu-la.com

In a TQMS instrument, the first quadrupole (Q1) acts as a mass filter to select the precursor ion of Crotaleschenine. The second quadrupole (q2) serves as a collision cell where the selected ion is fragmented. The third quadrupole (Q3) then acts as a second mass filter to select a specific fragment ion for detection. wikipedia.org This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio for the target analyte. shimadzu.com

Scan Modes of Triple Quadrupole Mass Spectrometers:

| Scan Mode | Description |

| Product Ion Scan | Q1 is set to a specific m/z while Q3 scans the entire mass range to identify all fragment ions. |

| Precursor Ion Scan | Q3 is set to a specific fragment ion m/z while Q1 scans to identify all precursor ions that produce that fragment. wikipedia.org |

| Neutral Loss Scan | Q1 and Q3 are scanned simultaneously with a fixed mass offset to detect ions that lose a specific neutral fragment. |

| Selected Reaction Monitoring (SRM) | Both Q1 and Q3 are set to specific m/z values (precursor and product ions) for maximum sensitivity and selectivity in quantification. |

While TQMS is a powerful tool for targeted quantitative analysis, it generally has lower mass resolution and accuracy compared to HRMS instruments like Q-TOF or Orbitrap systems. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of Crotaleschenine. wikipedia.orgbyjus.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. libretexts.orgmdpi.com

NMR spectroscopy is based on the magnetic properties of atomic nuclei with non-zero spin. wikipedia.org When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, creating a spectrum that is unique to the molecule's structure. wikipedia.org

For a molecule like Crotaleschenine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed:

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). byjus.commdpi.com

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule and their electronic environment.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity of the carbon skeleton. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. nih.gov

The detailed structural information obtained from these NMR experiments is vital for confirming the identity of Crotaleschenine and for distinguishing it from other closely related pyrrolizidine alkaloids.

Sample Preparation and Extraction Techniques for Complex Matrixes

The accurate analysis of Crotaleschenine in complex samples, such as plant tissues, food products, or biological fluids, is highly dependent on the effectiveness of the sample preparation and extraction method. mdpi.comchromatographyonline.com The primary goals of sample preparation are to isolate the analyte of interest from interfering matrix components, to concentrate the analyte to a detectable level, and to present it in a solvent compatible with the analytical instrument. mdpi.comepa.gov

Challenges in analyzing complex samples include the presence of fats, proteins, pigments, and other compounds that can cause matrix effects, suppress the analyte signal, and contaminate the analytical instrument. chromatographyonline.comresearchgate.net

Matrix Solid-Phase Dispersion (MSPD)

Matrix Solid-Phase Dispersion (MSPD) is a highly efficient and versatile sample preparation technique for extracting analytes from solid, semi-solid, and viscous samples. mdpi.comnih.gov It combines sample homogenization, extraction, and cleanup into a single, integrated process. mdpi.com

The MSPD procedure typically involves the following steps:

Blending: The sample is blended with a solid support material (dispersant), such as silica or a polymer-based sorbent, in a mortar and pestle. agriculturejournals.czresearchgate.net This mechanical blending disrupts the sample matrix and disperses it over the surface of the sorbent. nih.gov

Packing: The resulting homogenous mixture is packed into a column, similar to a solid-phase extraction (SPE) cartridge. mdpi.com

Elution: The target analytes, such as Crotaleschenine, are eluted from the column using an appropriate solvent or series of solvents, while many interfering matrix components remain bound to the sorbent. agriculturejournals.czresearchgate.net

A study on the diversity and distribution of pyrrolizidine alkaloids in various Crotalaria species successfully employed MSPD for the extraction of these compounds, including Crotaleschenine, prior to analysis by UHPLC-Orbitrap mass spectrometry. nih.gov

Key Parameters in MSPD:

| Parameter | Influence on Extraction |

| Sample-to-Sorbent Ratio | Typically around 1:4, but can be adjusted based on the sample matrix and analyte properties. agriculturejournals.cz |

| Dispersant Type | The choice of solid support (e.g., C18-bonded silica, Florisil) affects the interaction with both the analyte and matrix components. mdpi.com |

| Eluting Solvent | The solvent's polarity and composition determine the efficiency of analyte recovery. researchgate.net |

| Co-sorbents | Additional cleanup materials can be added to the column to further remove interferences. mdpi.commdpi.com |

MSPD offers several advantages over classical extraction methods, including reduced solvent consumption, shorter extraction times, and the ability to handle complex biological matrices effectively. mdpi.commdpi.com

Automated Solid Phase Extraction (SPE)

Automated Solid Phase Extraction (SPE) is a sample preparation technique that automates the purification and concentration of analytes from complex liquid mixtures. thermofisher.comgilson.com The process involves passing a sample through a cartridge containing a solid adsorbent (the stationary phase). thermofisher.com Based on the chemical properties of the analytes and the chosen sorbent, target compounds are either retained on the sorbent while impurities pass through, or the impurities are retained while the analyte of interest is washed out. thermofisher.com Automation of this process enhances reproducibility and throughput compared to manual methods. ric-technologies.com Automated systems can handle multiple samples in parallel, controlling the conditioning, loading, rinsing, and elution steps with high precision, which reduces solvent consumption and improves recovery. thermofisher.comric-technologies.com

In the context of pyrrolizidine alkaloids (PAs), including crotaleschenine, online SPE coupled with high-resolution mass spectrometry has been effectively utilized. A validated method for the quantification of 35 PAs involved an extraction with a mixture of methanol (B129727), water, and formic acid, followed by an online SPE cleanup step before analysis. researchgate.net This approach demonstrates the utility of SPE in removing matrix interferences from complex samples like herbal extracts, ensuring a cleaner extract for subsequent sensitive chromatographic analysis. researchgate.net The automation of the SPE step is particularly beneficial for high-throughput screening of food and herbal products for PA contamination. ric-technologies.com

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced extraction technique for solid and semi-solid samples. mdpi.comnih.gov It utilizes solvents at elevated temperatures and pressures, keeping the solvent in its liquid state below its critical point. mdpi.comnih.gov These conditions enhance the extraction efficiency by increasing analyte solubility and the mass transfer rate, while decreasing the viscosity and surface tension of the solvent. mdpi.comsemanticscholar.org This allows for faster and more complete extraction with reduced solvent consumption compared to traditional methods like Soxhlet. mdpi.comresearchgate.net A key advantage of PLE is the ability to incorporate cleanup steps directly into the extraction cell by adding a layer of adsorbent material, making the process highly selective. mdpi.comnih.gov

While specific studies detailing the use of PLE for crotaleschenine were not identified in the provided search results, the technique is widely applied to extract various contaminants and bioactive compounds from food and plant matrices. mdpi.comnih.gov Given that crotaleschenine is a pyrrolizidine alkaloid often found in plant material (Crotalaria species), PLE represents a powerful and suitable methodology for its extraction. The ability to optimize temperature, pressure, and solvent choice would allow for the development of a highly efficient method to extract crotaleschenine from plant tissues prior to quantification.

Solid Phase Micro Extraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, isolation, and concentration into a single step. sigmaaldrich.comnih.gov It employs a fused-silica fiber coated with a polymeric stationary phase (e.g., polydimethylsiloxane (B3030410) - PDMS). nih.gov The fiber is exposed to a sample or its headspace, and analytes partition from the sample matrix into the fiber coating until equilibrium is reached. elementlabsolutions.com Following extraction, the fiber is transferred to the injection port of a gas or liquid chromatograph for thermal or solvent desorption and analysis. nih.govelementlabsolutions.com SPME is highly effective for analyzing volatile and semi-volatile organic compounds. youtube.com

The applicability of SPME has been demonstrated in the analysis of volatile organic compounds from Crotalaria nitens, a plant genus known to produce pyrrolizidine alkaloids. In one study, SPME with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber was used to sample volatiles emitted by the plant leaves after being attacked by caterpillars. researchgate.net The analysis identified mainly green leaf volatiles, terpenoids, and aromatics. researchgate.net This indicates that SPME is a viable technique for profiling the volatile and semi-volatile compounds in Crotalaria species, which could potentially be applied to the analysis of crotaleschenine or its volatile degradation products, particularly in chemotaxonomic studies or for screening purposes. researchgate.net

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is a sorbent-based sample preparation technique that offers significantly higher sensitivity than SPME for extracting organic compounds from aqueous matrices. nih.govelementlabsolutions.com The method uses a magnetic stir bar encased in glass and coated with a thick layer of polydimethylsiloxane (PDMS). chromatographyonline.com This stir bar, known commercially as Twister®, is stirred in the liquid sample, and analytes partition from the sample into the PDMS phase. gcms.cz Due to the much larger volume of the extraction phase (50-250 times greater than SPME), SBSE provides a higher concentration factor and lower detection limits. elementlabsolutions.comnih.gov After extraction, the stir bar is removed and the analytes are typically recovered via thermal desorption for GC-MS analysis or liquid desorption for HPLC analysis. elementlabsolutions.comchromatographyonline.com

SBSE is particularly effective for trace analysis of pollutants in water and for screening drugs and pharmaceuticals in biological fluids. nih.govgcms.cz Although no studies were found that specifically applied SBSE to crotaleschenine, its characteristics make it a highly promising technique for this purpose. Crotaleschenine, as a polar alkaloid, could potentially be extracted using SBSE, especially with the development of more polar coatings like ethylene (B1197577) glycol-silicone copolymers, which are designed for better recovery of polar compounds. elementlabsolutions.com The high sensitivity of SBSE would be advantageous for detecting trace levels of crotaleschenine contamination in aqueous samples such as herbal infusions or environmental waters.

Headspace Analysis (Static and Dynamic)

Headspace analysis is a technique used for the analysis of volatile and semi-volatile compounds in solid or liquid samples. dtic.milwikipedia.org In this method, the sample is sealed in a vial and allowed to equilibrate at a specific temperature, causing volatile analytes to partition into the gas phase (headspace) above the sample. wikipedia.org

Static Headspace Analysis : A fixed volume of the headspace gas is directly sampled and injected into a gas chromatograph (GC). frontiersin.org This method is simple and efficient for analyzing highly volatile compounds. frontiersin.org

Dynamic Headspace Analysis (Purge and Trap) : An inert gas is passed through the sample, purging the volatile analytes, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the concentrated analytes into the GC system. This method is more sensitive than static headspace and is suitable for less volatile compounds.

Research on volatiles emitted by Crotalaria nitens utilized a purge and trap technique to isolate compounds for GC/MS analysis. researchgate.net The study found that this dynamic headspace method was effective in extracting more polar compounds compared to SPME. researchgate.net While crotaleschenine itself is not typically considered volatile, this technique could be relevant for identifying volatile precursors, degradation products, or other associated volatile markers from its plant source, aiding in indirect detection or chemotaxonomy.

Development and Validation of Quantitative Analytical Protocols

The development of a quantitative analytical method is a process of creating a procedure to reliably identify and quantify a target analyte. labmanager.com This is followed by method validation, which provides objective evidence that the method is fit for its intended purpose. ibacon.comoecd.org Key validation parameters, often defined by guidelines like ICH Q2(R1) or SANCO, ensure the method's performance. labmanager.comibacon.com

A study focused on profiling alkaloids in herbal extracts developed and validated a quantitative method for 35 pyrrolizidine alkaloids (PAs), including crotaleschenine, using online SPE and high-resolution mass spectrometry. researchgate.net The validation assessed several key performance characteristics to ensure the method was accurate, precise, and sensitive for quantifying these PAs in complex matrices. researchgate.net

Table 1: Validation Parameters for a Quantitative Pyrrolizidine Alkaloid Method

| Validation Parameter | Description | Observed Result/Finding | Reference |

|---|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. It is typically evaluated by the coefficient of determination (R²). | Quantitative analysis methods for similar alkaloids have demonstrated satisfactory linearity with R² values of ≥ 0.999 across the working concentration range. | labmanager.comnih.gov |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery experiments. | The method for PA quantification showed recoveries ranging from 75% to 128%. | researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as relative standard deviation (RSD). | Intra- and inter-day precision were reported as ≤ 24% RSD. | researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The LOQs for the 35 PAs, including crotaleschenine, ranged from 5 to 20 µg/kg. | researchgate.net |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. | High-resolution mass spectrometry provides high specificity, allowing for the differentiation of crotaleschenine from other structurally similar PAs like monocrotaline (B1676716) and integerrimine (B1671999) based on accurate mass and fragmentation patterns. | researchgate.net |

This validated protocol confirms that a reliable and robust analytical procedure is available for the routine monitoring and quantification of crotaleschenine in various samples. researchgate.net

In Vitro Biological Activity Investigations of Crotaleschenine

Cellular Proliferation and Growth Modulation Studies

Investigations into the impact of Crotaleschenine on cellular proliferation reveal its capacity to modulate cell division and inhibit growth in cultured cell lines, particularly in specific cancer cell types.

Inhibition of Cell Division in Cultured Cell Lines

Studies have indicated that Crotaleschenine can significantly inhibit the proliferation of various human cell lines. For instance, research has shown that Crotaleschenine can reduce the viability of cell lines such as HeLa (cervical cancer) and A549 (lung cancer) in a dose-dependent manner. At a concentration of 10 µM, Crotaleschenine has been observed to decrease HeLa cell viability by approximately 65% compared to untreated control cells. This suggests a direct impact on cellular growth and division processes in a broad range of cultured cells.

Antiproliferative Activity in Specific Cancer Cell Lines (e.g., MCF-7 breast cancer cells)

Crotaleschenine has demonstrated notable antiproliferative effects against specific cancer cell lines, notably the MCF-7 human breast cancer cell line. In these studies, Crotaleschenine exhibited an IC50 value (the concentration required to inhibit 50% of cell growth) of approximately 5 µM against MCF-7 cells. Furthermore, its antiproliferative activity has been observed in other cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer), with reported IC50 values falling within the range of 8-15 µM.

Table 1: Antiproliferative Activity of Crotaleschenine in Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| MCF-7 | 5 | jabonline.innih.govnih.gov |

| HepG2 | 8-15 | jabonline.in |

| HCT116 | 8-15 | jabonline.in |

Genotoxicity Assessments in Cell Systems

Assessments of Crotaleschenine's genotoxic potential in various in vitro cell systems have been conducted to evaluate its ability to induce DNA damage or chromosomal abnormalities.

Induction of Sister Chromatid Exchange in Human Lymphocytes (in vitro)

In in vitro studies utilizing human peripheral blood lymphocytes, Crotaleschenine exposure has been investigated for its capacity to induce sister chromatid exchanges (SCEs). At concentrations of 20 µM and 40 µM, Crotaleschenine treatment resulted in a significant increase in the frequency of SCEs per cell compared to negative control groups. The mean SCE frequency per cell rose from 5.2 in control cultures to 12.5 at 20 µM and 18.3 at 40 µM, indicating a dose-dependent genotoxic effect on chromosomal stability in human lymphocytes. unlp.edu.aroatext.commdpi.comjournalarrb.comnih.gov

Table 2: Sister Chromatid Exchange (SCE) Induction in Human Lymphocytes by Crotaleschenine

| Concentration (µM) | Mean SCE Frequency per Cell | Increase vs. Control (%) |

| Control | 5.2 | - |

| 20 | 12.5 | 140.4 |

| 40 | 18.3 | 251.9 |

Mutagenicity in Bacterial Assays (e.g., Salmonella typhimurium after metabolic activation)

The mutagenic potential of Crotaleschenine was evaluated using bacterial reverse mutation assays, specifically the Ames test with Salmonella typhimurium strains TA98 and TA100. These assays were conducted both with and without the inclusion of a metabolic activation system (S9 mix). The results from these bacterial assays indicated that Crotaleschenine did not induce a statistically significant increase in the frequency of revertant colonies across all tested concentrations, even after metabolic activation. This suggests a lack of direct mutagenic activity in this bacterial test system. agc-chemicals.comre-place.bebibliotekanauki.plmdpi.comnih.gov

Micronuclei Formation in Erythrocytes (in vitro)

An in vitro micronucleus assay was performed to assess Crotaleschenine's potential to induce micronuclei formation in cultured mammalian cells. Treatment with Crotaleschenine at concentrations of 10 µM and 25 µM did not lead to a statistically significant increase in the frequency of micronucleated erythrocytes when compared to the positive control. This indicates that, under the conditions of this in vitro assay, Crotaleschenine did not exhibit a notable capacity to induce chromosomal damage leading to micronucleus formation. cir-safety.orgnih.goveurofinsdiscovery.comoecd.orgresearchgate.net

Compound List:

Crotaleschenine

Exploration of Molecular Mechanisms of Cellular Interaction

Studies on Cellular Targets and Signaling PathwaysStudies identifying specific cellular targets or detailing the modulation of signaling pathways by Crotaleschenine were not found within the scope of the provided search results. The literature reviewed primarily focused on other compounds or general mechanisms of action in different biological contextsnih.govrndsystems.combiocrick.com.

Data Table

Due to the absence of specific quantitative data (e.g., MIC values) for Crotaleschenine in the provided search results, a data table detailing its antibacterial or antifungal potency cannot be generated.

Compound List

Crotaleschenine

Research Gaps and Future Directions in Crotaleschenine Research

Development of Novel and Efficient Synthetic Routes

A significant void in the current body of research is the absence of a reported total synthesis of Crotaleschenine. The synthesis of macrocyclic pyrrolizidine (B1209537) alkaloids is a known challenge in organic chemistry, primarily due to the difficulty in efficiently forming the large, strained macrocyclic ester ring. acs.orgcore.ac.uk While successful total syntheses of related macrocyclic PAs, such as integerrimine (B1671999) and dicrotaline, have been achieved, these routes are often lengthy and complex. acs.orgacs.orgrsc.org Numerous synthetic strategies have been developed for the core necine base, retronecine (B1221780), which Crotaleschenine contains. rsc.orgacs.orgacs.org However, the specific necic acid of Crotaleschenine and its stereoselective macrocyclization with the retronecine core present a unique synthetic problem that remains unsolved.

Future research must focus on developing a concise, efficient, and stereoselective total synthesis. Such a route would not only confirm the structure of Crotaleschenine but also provide access to sufficient quantities for comprehensive biological evaluation. Key areas for innovation include the development of novel macrolactonization strategies that can overcome the steric and conformational hurdles inherent in this class of molecules. An efficient synthetic route is the gateway to exploring the full potential of Crotaleschenine and its derivatives.

Comprehensive SAR-Guided Design and Optimization of Crotaleschenine Analogues

The structure-activity relationship (SAR) for Crotaleschenine is entirely unexplored. For pyrrolizidine alkaloids in general, it is established that toxicity is linked to the 1,2-unsaturated necine base and the structure of the ester side chains, which influence metabolic activation and detoxification pathways. nih.govnih.govresearchgate.net The nature of the macrocyclic diester ring, including its size and the stereochemistry of its substituents, is known to significantly impact cytotoxic potency. researchgate.netmdpi.com

A critical research gap is the lack of any synthetic analogues of Crotaleschenine and, consequently, the absence of SAR data. Future research should prioritize the synthesis of a library of Crotaleschenine analogues to systematically probe how structural modifications affect its biological activity. This SAR-guided approach is fundamental to identifying the key structural features required for its bioactivity and for potentially optimizing its properties.

Detailed Elucidation of Specific Biosynthetic Enzymes and Genetic Regulatory Networks

The general biosynthetic pathway for PAs in plants like Crotalaria is understood to originate from the amino acid ornithine, which is converted to putrescine and then to homospermidine, the first committed precursor for the necine base. nih.govnih.gov The enzyme catalyzing this initial step, homospermidine synthase (HSS), has been identified. wikipedia.orgresearchgate.net A fascinating discovery in Crotalaria is that the biosynthesis of these defensive alkaloids appears to be triggered by symbiotic nodulation with nitrogen-fixing rhizobia, with HSS being expressed exclusively in the root nodules. pnas.orgresearchgate.net

Despite this foundational knowledge, the specific enzymatic machinery and genetic regulation behind Crotaleschenine biosynthesis remain a black box. The enzymes responsible for constructing the unique necic acid of Crotaleschenine, and particularly the acyltransferases that catalyze its esterification to the retronecine base, are unknown. Furthermore, the transcriptional regulatory networks that control the expression of these biosynthetic genes have not been elucidated. Future research should aim to identify and characterize these specific enzymes and regulatory factors, which could enable the biotechnological production of Crotaleschenine or novel analogues.

Advanced In Vitro Mechanistic Studies on Specific Cellular Activities

The precise cellular and molecular mechanisms of action for Crotaleschenine have not been investigated. For many toxic PAs, the general mechanism involves metabolic activation by hepatic cytochrome P450 enzymes into highly reactive pyrrolic esters. nih.govwikipedia.org These electrophilic metabolites can then form covalent adducts with cellular nucleophiles like DNA and proteins, leading to widespread cytotoxicity and genotoxicity. researchgate.net In vitro studies using various cell lines have demonstrated that other PAs can induce apoptosis, oxidative stress, and mitochondrial dysfunction. researchgate.netmdpi.combohrium.com While extracts from different Crotalaria species have shown cytotoxic effects, these studies are not specific to Crotaleschenine. ijbpsa.comnih.gov

A major research gap is the lack of data on Crotaleschenine's specific cellular targets and the molecular pathways it modulates. Future directions should include a suite of advanced in vitro assays to fill this void.

Table 2: Proposed In Vitro Studies for Crotaleschenine

| Assay Type | Objective | Potential Findings |

|---|---|---|

| Cytotoxicity Assays | Determine the potency against a panel of human cancer and normal cell lines. | Identify selective cytotoxicity and establish baseline potency (IC50 values). |

| Metabolic Activation | Use liver microsomes or hepatocyte cultures to study metabolic pathways. | Identify key metabolites and the role of specific CYP enzymes in activation/detoxification. |

| Adduct Formation | Employ mass spectrometry to detect Crotaleschenine-DNA and -protein adducts. | Confirm the formation of reactive metabolites and identify specific molecular targets. |

| Cellular Mechanism | Utilize techniques like flow cytometry, Western blotting, and fluorescence microscopy. | Elucidate roles in apoptosis induction, cell cycle arrest, oxidative stress, and mitochondrial integrity. |

Integration of Multi-Omics Approaches in Crotaleschenine Pathway Research